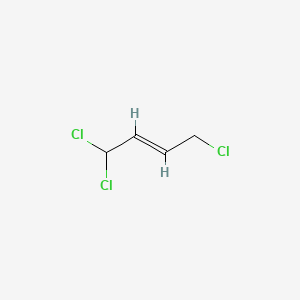
1,1,4-Trichloro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4-Trichloro-2-butene is an organic compound with the molecular formula C4H5Cl3 It is a chlorinated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,4-Trichloro-2-butene can be synthesized through several methods. One common approach involves the chlorination of butene under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the butene molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4-Trichloro-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated butanones or butanoic acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated butenes.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated butanones or butanoic acids.
Reduction: Less chlorinated butenes.
Substitution: Hydroxylated or aminated butenes.
Aplicaciones Científicas De Investigación
1,1,4-Trichloro-2-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other chlorinated compounds.
Mecanismo De Acción
The mechanism of action of 1,1,4-Trichloro-2-butene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine. This leads to the formation of new chemical bonds and the release of chloride ions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1,1,4-Trichloro-2-butene can be compared with other chlorinated butenes, such as 1,2,4-Trichloro-2-butene and 1,4-Dichloro-2-butene. These compounds share similar chemical structures but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in this compound gives it distinct chemical properties and reactivity.
List of Similar Compounds
1,2,4-Trichloro-2-butene: Another chlorinated butene with chlorine atoms at different positions.
1,4-Dichloro-2-butene: A compound with two chlorine atoms, used in various chemical reactions.
Propiedades
Número CAS |
41601-59-6 |
|---|---|
Fórmula molecular |
C4H5Cl3 |
Peso molecular |
159.44 g/mol |
Nombre IUPAC |
(E)-1,1,4-trichlorobut-2-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1-2,4H,3H2/b2-1+ |
Clave InChI |
LSNLOFDRJFJKDX-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/C(Cl)Cl)Cl |
SMILES canónico |
C(C=CC(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
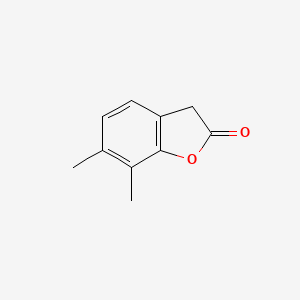

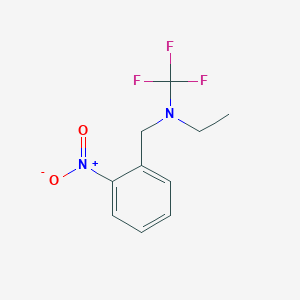
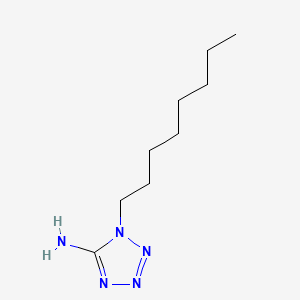
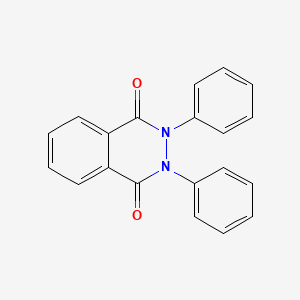

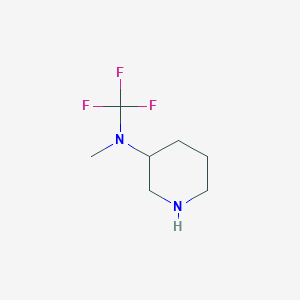

![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
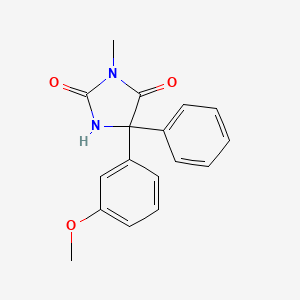
![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
